molecular formula C4H8O2 B1280995 Butanoic-d7 acid CAS No. 73607-83-7

Butanoic-d7 acid

Cat. No.: B1280995
CAS No.: 73607-83-7
M. Wt: 95.15 g/mol
InChI Key: FERIUCNNQQJTOY-NCKGIQLSSA-N
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Description

Butanoic-d7 acid (deuterated butyric acid) is a stable isotopologue of butanoic acid (C₄H₈O₂), where seven hydrogen atoms are replaced with deuterium (²H or D). Its molecular formula is C₄D₇HO₂, with a molecular weight of 95.12 g/mol (vs. 88.11 g/mol for non-deuterated butanoic acid) . This compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity and minimal interference with non-deuterated analogs during quantification .

Preparation Methods

Synthetic Routes: Butyric Acid-d7 can be synthesized through the deuteration of butyric acid (CH₃CH₂CH₂CO₂H) using deuterium gas or deuterated reagents. The process involves replacing the hydrogen atoms with deuterium atoms.

Reaction Conditions: The deuteration reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Deuterium gas (D₂) or deuterated reagents are introduced to the starting material, resulting in the formation of Butyric Acid-d7.

Industrial Production Methods: Industrial-scale production of Butyric Acid-d7 may involve specialized facilities equipped for isotopic labeling. due to its specific use as an internal standard, it is primarily prepared in research laboratories.

Chemical Reactions Analysis

Types of Reactions: Butyric Acid-d7 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form butyric anhydride or other derivatives.

    Reduction: Reduction of Butyric Acid-d7 yields butyraldehyde or butanol.

    Substitution: Substitution reactions can occur at the carboxylic acid group or the alkyl chain.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Acid chlorides (e.g., thionyl chloride) or base-catalyzed esterification.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Butyric anhydride or other oxidation products.
  • Reduction: Butyraldehyde or butanol.

Scientific Research Applications

Cancer Research

Butanoic-d7 acid has been studied for its effects on cancer cells, particularly due to its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibition leads to altered gene expression associated with cancer progression.

  • Mechanism : By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, which can induce differentiation and apoptosis in cancer cells. Studies have shown that treatment with this compound at concentrations around 2 mM significantly decreases the expression of interferon-gamma (IFN-γ)-related signaling genes and reduces metastatic potential in human lung cancer cells (H460) .
  • Case Study : In a study involving H460 cells, treatment with this compound resulted in reduced tumor growth in a xenograft model when administered at doses ranging from 200 to 800 mg/kg per day . This suggests its potential as an adjunct therapy in cancer treatment.

Gut Health

As a short-chain fatty acid produced predominantly by the fermentation of dietary fibers in the colon, this compound plays a crucial role in maintaining gut health.

  • Biological Activity : It serves as an energy source for colonocytes and has anti-inflammatory properties that can improve intestinal barrier function . Research indicates that supplementation with this compound can alleviate symptoms associated with inflammatory bowel diseases (IBD), such as ulcerative colitis .
  • Case Study : A clinical study demonstrated that patients receiving this compound supplementation experienced improvements in gut health markers, including reduced inflammation and enhanced mucosal integrity .

Metabolic Disorders

This compound has shown promise in regulating metabolic processes, particularly concerning insulin sensitivity and lipid metabolism.

  • Mechanism : The compound enhances insulin sensitivity and positively influences glucose metabolism, which may have implications for treating metabolic disorders like obesity and type 2 diabetes .
  • Case Study : In animal models, administration of this compound led to improved metabolic profiles, including reductions in body fat and enhanced glucose tolerance . These findings support further exploration into its therapeutic applications for obesity-related conditions.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological ActivityDescription
Energy Source for ColonocytesProvides essential energy for intestinal epithelial cells, promoting gut health.
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines; modulates immune response.
Cancer Cell RegulationInhibits HDACs; reduces metastatic gene expression in cancer cells.
Metabolic EffectsEnhances insulin sensitivity; influences lipid metabolism.
Gut Microbiota ModulationAlters gut microbiota composition favorably; supports intestinal barrier function.

Mechanism of Action

The exact mechanism by which Butyric Acid-d7 exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Butanoic-d7 acid belongs to a class of deuterated carboxylic acids. Below is a detailed comparison with structurally related compounds, focusing on physicochemical properties, applications, and commercial availability.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Butanoic Acid (Non-deuterated) Dimethylolbutanoic Acid (DMBA) Ethyl Octanoate
Molecular Formula C₄D₇HO₂ C₄H₈O₂ C₆H₁₂O₄ C₁₀H₂₀O₂
Molecular Weight ~95.12 g/mol 88.11 g/mol 148.16 g/mol 172.26 g/mol
CAS Number - 107-92-6 Not specified -
Primary Use Analytical internal standard Food additive, fragrance Polymer precursor Flavoring agent
Physical State Liquid (inferred) Liquid White crystalline solid Liquid
Ecotoxicity Not reported Harmful to aquatic life Not reported Not reported
Price (Commercial) €137/50 mg ~€26/100g (non-deuterated esters) Not specified €26/100g

Key Findings:

Isotopic Substitution Effects: The deuterium in this compound increases its molecular weight by ~8%, reducing vibrational modes in IR/NMR spectra and improving resolution in MS analysis compared to non-deuterated butanoic acid . Boiling points and vapor pressures may differ slightly due to isotopic mass effects, though specific data for this compound are unavailable in the evidence. For non-deuterated butanoic acid, vapor pressure ranges from 0.82 kPa at 293 K to 5.06 kPa at 370 K .

Functional Group Comparison: DMBA (C₆H₁₂O₄): Unlike this compound, DMBA contains two hydroxyl groups, making it a diol-carboxylic acid hybrid. It is used in polymer synthesis, whereas this compound serves analytical roles .

Commercial and Safety Considerations: this compound is significantly more expensive (€137/50 mg) than non-deuterated analogs like ethyl octanoate (€26/100g), reflecting the cost of isotopic labeling .

Biological Activity

Butanoic-d7 acid, a deuterated form of butyric acid, is gaining attention in biological research due to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, immune modulation, and implications in disease treatment.

This compound (CAS 73607-83-7) is characterized by the replacement of all alkyl protons with deuterium, making it a stable isotope. Its molecular formula is C4H8O2C_4H_8O_2, and it has a molecular weight of approximately 88.11 g/mol. The compound is soluble in water and exhibits a boiling point of 162 °C and a melting point ranging from -6 to -3 °C .

This compound is known for its role as a short-chain fatty acid (SCFA) produced mainly by the fermentation of dietary fibers in the gut. It serves as a primary energy source for colonocytes (intestinal epithelial cells) and plays a critical role in maintaining gut health . The biological activities of Butanoic-d7 can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Like its non-deuterated counterpart, this compound inhibits histone deacetylases (HDACs), which are involved in regulating gene expression. This inhibition can lead to altered expression of genes associated with inflammation and cancer .
  • Immune Modulation : this compound enhances the immune response by reducing pro-inflammatory cytokines and promoting anti-inflammatory pathways. It has been shown to decrease the expression of interferon-gamma (IFN-γ) signaling genes in lung cancer cells, suggesting potential applications in cancer therapy .
  • Metabolic Regulation : The compound influences metabolic processes, including glucose metabolism and lipid profiles. It enhances insulin sensitivity, which may have implications for metabolic disorders such as obesity and type 2 diabetes .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Energy Source for Colonocytes Provides essential energy for intestinal epithelial cells, promoting gut health.
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines; modulates immune response.
Cancer Cell Regulation Inhibits HDACs; reduces metastatic gene expression in cancer cells.
Metabolic Effects Enhances insulin sensitivity; influences lipid metabolism.
Gut Microbiota Modulation Alters gut microbiota composition favorably; supports intestinal barrier function.

Case Studies

  • Cancer Research : A study investigated the effects of this compound on H460 human lung cancer cells. Results indicated that treatment with 2 mM concentration led to decreased expression of IFN-γ-related signaling genes and reduced metastatic potential . This suggests that Butanoic-d7 may serve as an adjunct therapy in cancer treatment.
  • Gut Health : Research has demonstrated that this compound supplementation improves intestinal barrier function and reduces symptoms associated with inflammatory bowel diseases (IBD) such as ulcerative colitis . This highlights its potential as a therapeutic agent in managing gastrointestinal disorders.
  • Metabolic Disorders : In animal models, this compound has shown promise in improving metabolic profiles by enhancing insulin sensitivity and reducing adiposity . These findings support further exploration into its use for treating obesity-related conditions.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of Butanoic-d7 acid, given its deuterium labeling?

  • Methodology : Follow protocols emphasizing isotopic purity verification via NMR (e.g., integration of deuterium signals at δ ~0.9–1.3 ppm) and mass spectrometry (MS) to confirm molecular ion peaks (M⁺) with a mass shift of +7 Da. Document solvent purity (e.g., deuterated solvents for exchange minimization) and reaction conditions (temperature, catalyst loading) in detail .
  • Data Validation : Cross-check against published deuterated compound syntheses (e.g., acetic-d₃ acid) to identify deviations in isotopic incorporation efficiency .

Q. What analytical techniques are critical for characterizing this compound in metabolic flux studies?

  • Key Methods :

  • GC-MS : Optimize derivatization (e.g., silylation) to enhance volatility and detect deuterium retention in carboxyl and methyl groups.
  • NMR : Use ²H-NMR to confirm positional deuterium stability under physiological conditions .
    • Validation : Compare retention indices and fragmentation patterns with non-deuterated butanoic acid to rule out isotopic scrambling .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its kinetic behavior in enzymatic assays compared to non-deuterated analogs?

  • Experimental Design :

  • Conduct comparative kinetics (e.g., *V_max and K_m) using deuterated vs. non-deuterated substrates in model enzymes (e.g., acyl-CoA synthetases).
  • Control for solvent isotope effects (H₂O vs. D₂O) and pH adjustments due to deuterium’s lower acidity .
    • Data Interpretation : Apply the Swain-Schaad relationship to quantify primary vs. secondary deuterium isotope effects .

Q. What strategies resolve contradictions in metabolic tracing data involving this compound?

  • Case Example : Discrepancies in ¹³C-labeling patterns when deuterated and ¹³C-glucose are co-administered.
  • Approach :

  • Validate MS/MS fragmentation to distinguish ¹³C and ²H signals.
  • Use isotopomer spectral analysis (ISA) to model isotopic interference .

    • Root-Cause Analysis : Check for proton-deuterium exchange in sample preparation (e.g., lyophilization, storage in protic solvents) .

Q. How to optimize deuterium retention in this compound during long-term in vivo studies?

  • Methodology :

  • Pre-test stability in biological matrices (plasma, tissues) via time-course LC-MS.
  • Use isotopically labeled internal standards (e.g., Butanoic-d7-¹³C) to correct for degradation .
    • Advanced Controls : Monitor back-exchange using ²H-HSQC NMR in simulated physiological buffers .

Q. Data Presentation & Ethical Considerations

Q. How should researchers present isotopic purity data for this compound in publications?

  • Guidelines :

  • Include tables summarizing deuterium incorporation (%) across positions (C-2 to C-4) with error margins.
  • Use Supplementary Materials for raw spectral data (e.g., NMR, MS) to avoid cluttering main text .
    • Ethical Note : Disclose batch-specific variations (e.g., ±2% isotopic purity) to ensure replicability .

Q. What are the pitfalls in interpreting deuterium metabolic imaging (DMI) data with this compound?

  • Common Issues :

  • Signal overlap from endogenous lipids in ²H-MRI.
  • Misassignment of deuterated metabolites due to incomplete pathway mapping.
    • Mitigation : Pair DMI with ex vivo LC-MS validation and kinetic modeling .

Q. Literature Integration

Q. How to critically evaluate conflicting reports on this compound’s role in gut microbiome studies?

  • Framework :

  • Compare experimental conditions: anaerobic vs. aerobic cultures, substrate concentrations.
  • Assess isotopic dilution effects from microbial H₂ production .
    • Synthesis : Use systematic reviews to identify consensus on deuterium’s impact on short-chain fatty acid metabolism .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480870
Record name Butyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73607-83-7
Record name Butyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73607-83-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
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neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

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Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butanoic-d7 acid
Butanoic-d7 acid
Butanoic-d7 acid
Butanoic-d7 acid
Butanoic-d7 acid
Butanoic-d7 acid

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